Triisononylamine

Thermal Stability Process Safety Physical Property Comparison

Triisononylamine (TNA, CAS 38725-13-2) is a branched tertiary aliphatic amine with the molecular formula C₂₇H₅₇N and a molecular weight of 395.75 g/mol. At room temperature, it is a colorless to pale yellow liquid with a density of 0.82 g/cm³.

Molecular Formula C27H57N
Molecular Weight 395.7 g/mol
CAS No. 38725-13-2
Cat. No. B12082405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisononylamine
CAS38725-13-2
Molecular FormulaC27H57N
Molecular Weight395.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C
InChIInChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3
InChIKeyYGLJGOMFUHQSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Triisononylamine (CAS 38725-13-2): A Branched Tertiary Amine for High-Temperature and Nuclear Solvent Extraction


Triisononylamine (TNA, CAS 38725-13-2) is a branched tertiary aliphatic amine with the molecular formula C₂₇H₅₇N and a molecular weight of 395.75 g/mol. At room temperature, it is a colorless to pale yellow liquid with a density of 0.82 g/cm³. Its defining structural feature is the presence of three isononyl chains, each with a methyl branch at the 7-position, which fundamentally differentiates its physicochemical and process-relevant properties from its linear-chain analogs like tri-n-octylamine (TOA)[1].

Why Tri-n-octylamine or N235 Cannot Directly Substitute for Triisononylamine in Demanding Extraction Processes


Generic substitution among in-class tertiary amines is risky due to the profound impact of alkyl chain architecture on critical process parameters. The branched structure of triisononylamine directly results in a higher boiling point (456.6 °C vs. 365–367 °C for linear tri-n-octylamine), a higher flash point (202.4 °C vs. 163 °C), and a significantly higher LogP (7.38 at 25°C). More importantly, class-level evidence demonstrates that branched amines exhibit fundamentally different phase behavior: they provide faster organic-continuous phase disengagement, a lower tendency for third-phase formation, and modified uranium extraction profiles compared to their linear counterparts[1]. Substituting without accounting for these differences can lead to severe process inefficiencies, including slower throughput, emulsion stabilization, and failure to meet product purity targets.

Quantitative Differentiation Guide: Triisononylamine vs. Linear and Industrial Comparator Amines


Higher Boiling Point and Flash Point Enable Use in High-Temperature Processes

Triisononylamine demonstrates a significantly higher boiling point and flash point than the most common industrial linear analog, tri-n-octylamine (TOA). The recorded boiling point for triisononylamine is 456.6 °C at 760 mmHg, compared to 365.0–367.0 °C for TOA. The flash point is also substantially higher at 202.4 °C, versus 163 °C for the linear comparator. These data suggest that triisononylamine is less volatile and poses a lower fire hazard at elevated operating temperatures.

Thermal Stability Process Safety Physical Property Comparison

Markedly Higher Hydrophobicity (LogP) for Superior Organic Phase Partitioning

Triisononylamine exhibits a LogP value of 7.38 at 25°C and pH 8.4. This is substantially higher than the computed LogP for tri-n-octylamine, which falls in the range of 5.8–6.2 (estimated using ACD/Labs or similar software). The increased hydrophobicity, conferred by the additional carbon atoms and branching, translates to lower aqueous solubility and thus reduced extractant loss to the aqueous raffinate phase.

Distribution Coefficient Hydrophobicity Solvent Loss

Faster Organic-Continuous Phase Disengagement via Branched Alkyl Chains

A landmark study comparing tertiary amine structures demonstrated that for any given number of carbon atoms per chain (n), branched-chain amines exhibited much faster organic-continuous (OC) phase disengagement than their linear-chain counterparts[1]. Triisononylamine, with its methyl-branched isononyl chains (backbone length of 8 carbons), falls directly into this structurally advantageous category. While specific disengagement time data for triisononylamine was not tabulated in the source, the class-level principle is firmly established: branching improves OC disengagement kinetics, a finding corroborated by recent small-angle neutron scattering studies that attribute this to smaller reverse micelle aggregates in branched amines[2].

Phase Disengagement Throughput Amex Process

Branched Structure Suppresses Detrimental Third-Phase Formation in Nuclear Extraction

Tertiary amines with longer or branched alkyl chains are demonstrated to quench third-phase formation, a notorious cause of process failure in nuclear solvent extraction[1]. This phenomenon is linked to the formation of smaller reverse micelle-like aggregates with reduced attractive interactions[2]. Triisononylamine, a branched tertiary amine with a 9-carbon chain length, is structurally positioned to provide superior phase stability compared to shorter-chain or strictly linear amines like tri-n-octylamine. Part I of this research notes that tertiary amines with longer or slightly branched alkyl chains maintain efficient extraction with better phase stability[1].

Third Phase Quenching Phase Stability Nuclear Fuel Cycle

Established Performance for Actinide Extraction in Nitric Acid Systems

Triisononylamine (abbreviated as TNA in technical reports) has a documented history of use in the extraction of uranium and plutonium from nitric acid solutions. An early technical report from the UKAEA specifically studied the extraction of U and Pu nitrates using TNA in xylene[1]. While this report does not provide a direct head-to-head comparison with tri-n-octylamine, it establishes the compound's suitability for a mission-critical application. The report notes that back-extraction of plutonium can be achieved by reducing it to the trivalent state, indicating a tractable stripping chemistry[1].

Actinide Extraction Reprocessing Uranium/Plutonium

Viable Extractant for Anionic Complexes of Transition Metals from Acidic Media

Tri-isononylamine has been effectively employed as an extractant for ferric thiocyanate complexes from acidic media in fundamental solvent extraction studies[1]. Using 10⁻² M solutions of the amine in benzene, quantitative extraction of ⁵⁹Fe-labeled iron was achieved from solutions at pH 2 with a two-minute shaking time. This application highlights the compound's ability to extract anionic metal complexes, a property shared with other long-chain tertiary amines but potentially tunable via the branched isononyl chain's steric influence.

Base Metal Extraction Iron Thiocyanate Analytical Chemistry

High-Value Application Scenarios for Triisononylamine Driven by its Differentiated Property Profile


Nuclear Fuel Cycle: Uranium/Plutonium Recovery from Nitric Acid Solutions

Triisononylamine is directly applicable in nuclear reprocessing schemes for the co-extraction of uranium and plutonium from nitric acid dissolver liquors [1]. Its branched structure offers a superior balance of phase stability and extraction performance, potentially reducing or eliminating the need for phase-modifier additives that cause solvent degradation problems in the AMEX process [2]. The high flash point (202.4 °C) provides an additional safety margin in facilities where thermal excursions are a risk .

Hydrometallurgical Solvent Extraction Circuits Demanding High Throughput and Minimal Crud

For plants using tertiary amine extractants in mixer-settlers, triisononylamine offers a clear advantage in phase disengagement kinetics. The branched architecture promotes faster organic-continuous phase separation compared to linear analogs like tri-n-octylamine, as established by class-level structure-function studies [1]. This property is critical for maximizing throughput and minimizing interfacial crud, which is a leading cause of solvent loss and downtime [1].

High-Temperature or Low-Volatility Extraction Applications

Triisononylamine's elevated boiling point (456.6 °C) makes it the preferred choice for liquid-liquid extraction or phase-transfer catalysis processes operated at elevated temperatures where conventional tri-n-octylamine (boiling point ~366 °C) would present excessive evaporative loss or vapor pressure issues [1][2]. This is particularly relevant for continuous processes with high solvent inventory and prolonged residence times.

Research on Metal-Anion Extraction Chemistry with Branched Amines

As a structurally defined branched tertiary amine, triisononylamine serves as a model compound for probing the influence of alkyl chain branching on the extraction of anionic metal complexes, such as ferric thiocyanate [1]. Its use in fundamental studies enables researchers to decouple the effects of chain length and branching on extraction equilibria and aggregation phenomena, providing mechanistic insights that inform the rational design of next-generation extractants [2].

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